Iso Gatifloxacin-d3 chemical structure and physicochemical properties
Iso Gatifloxacin-d3 chemical structure and physicochemical properties
An In-Depth Technical Guide to Iso Gatifloxacin-d3: Chemical Structure and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Iso Gatifloxacin-d3, a deuterated isomer of the fourth-generation fluoroquinolone antibiotic, Gatifloxacin. The guide delves into its chemical structure, proposing the most likely positions for deuteration based on synthetic accessibility. It further presents a detailed analysis of its anticipated physicochemical properties, drawing comparisons with the well-characterized parent compound, Gatifloxacin. This document is intended to serve as a valuable resource for researchers utilizing Iso Gatifloxacin-d3, particularly as an internal standard in pharmacokinetic and metabolic studies, by offering insights into its molecular characteristics and the rationale behind its application.
Introduction: The Significance of Isotopic Labeling in Fluoroquinolone Research
Gatifloxacin is a potent, broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV[1][2]. It is a racemic mixture, with the chiral center located on the methyl-substituted piperazine ring[3]. In the pursuit of enhanced analytical accuracy and deeper understanding of drug metabolism, isotopically labeled compounds have become indispensable tools. Deuterium (D or ²H), a stable, non-radioactive isotope of hydrogen, is frequently incorporated into drug molecules for use in quantitative bioanalysis and metabolic profiling[4]. The increased mass of deuterium imparts a distinct mass spectrometric signature, allowing for clear differentiation from the endogenous or unlabeled drug, making deuterated analogs ideal internal standards in mass spectrometry-based assays.
This guide focuses on a specific deuterated analog, Iso Gatifloxacin-d3. The "Iso" designation points to a positional isomer of Gatifloxacin, and available data strongly suggests this to be the 2-methylpiperazinyl derivative, as opposed to the 3-methylpiperazinyl structure of Gatifloxacin[]. The "-d3" suffix indicates the presence of three deuterium atoms within the molecule.
Chemical Structure Elucidation
The "Iso" Isomer: A Positional Shift in the Piperazine Moiety
The United States Pharmacopeia (USP) lists "Gatifloxacin Related Compound E" with the IUPAC name 1-cyclopropyl-6-fluoro-8-methoxy-7-(2-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This compound is also referred to as Iso-Gatifloxacin[]. This structural variation, the shift of the methyl group from the 3-position to the 2-position of the piperazine ring, is the defining feature of Iso Gatifloxacin.
Proposed Location of Deuterium Atoms in Iso Gatifloxacin-d3
While the molecular formula of Iso Gatifloxacin-d3 is established as C₁₉H₁₉D₃FN₃O₄, the precise location of the three deuterium atoms is not explicitly detailed in publicly available resources. However, based on common synthetic strategies for introducing deuterium and the commercial availability of deuterated precursors, the most probable site of deuteration is the methyl group of the 2-methylpiperazine ring.
Rationale for the Proposed Deuteration Site:
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Synthetic Precursors: The synthesis of Gatifloxacin and its analogs typically involves the condensation of a fluoroquinolone core with a substituted piperazine[6]. Therefore, the most straightforward approach to introduce deuterium would be to use a deuterated version of the piperazine side chain, such as 2-(methyl-d3)-piperazine.
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Metabolic Stability: While Iso Gatifloxacin-d3 is primarily used as an internal standard, deuteration at metabolically labile positions is a common strategy in drug development to enhance pharmacokinetic properties[7][8]. The methyl group can be a site of oxidative metabolism, and its deuteration could slow this process due to the kinetic isotope effect.
Proposed Chemical Structure:
Based on this reasoning, the proposed chemical structure of Iso Gatifloxacin-d3 is 1-cyclopropyl-6-fluoro-8-methoxy-7-(2-(methyl-d3)-piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .
Physicochemical Properties: A Comparative Analysis
Direct experimental data for the physicochemical properties of Iso Gatifloxacin-d3 are scarce. However, we can predict its properties with a high degree of confidence by comparing it to the well-documented properties of Gatifloxacin and considering the subtle effects of both isomeric and isotopic substitution.
| Property | Gatifloxacin | Predicted Iso Gatifloxacin-d3 | Rationale for Prediction |
| Molecular Formula | C₁₉H₂₂FN₃O₄ | C₁₉H₁₉D₃FN₃O₄ | Based on the structure of the 2-methylpiperazinyl isomer with three deuterium atoms. |
| Molecular Weight | 375.39 g/mol [9] | 378.41 g/mol | The addition of three neutrons (deuterium replacing protium) increases the molecular weight. |
| Melting Point | 182-185 °C[10] | Similar to Gatifloxacin | Isomeric and isotopic changes are unlikely to significantly alter the crystal lattice energy and thus the melting point. |
| pKa | Acidic pKa: ~6.0, Basic pKa: ~9.4[10] | Similar to Gatifloxacin | The electronic environment of the acidic carboxylic acid and the basic piperazine nitrogens are largely unchanged by the positional isomerization of the methyl group and deuteration. |
| LogP | 2.6[10] | Slightly lower than Gatifloxacin | Deuterium is known to have slightly weaker lipophilicity compared to protium, which could lead to a minor decrease in the LogP value[7]. |
| Solubility | pH-dependent; sparingly soluble in water, soluble in DMSO and DMF[11]. Maximum aqueous solubility of 40-60 mg/mL at pH 2-5. | Similar pH-dependent solubility profile to Gatifloxacin. | The overall molecular structure and the presence of ionizable groups are the primary determinants of solubility, which are conserved in Iso Gatifloxacin-d3. |
Experimental Protocols for Characterization
The definitive characterization of Iso Gatifloxacin-d3 relies on a combination of chromatographic and spectroscopic techniques. The following protocols outline the standard methodologies for confirming the identity, purity, and structure of this deuterated compound.
Chromatographic Analysis for Isomeric Purity
Rationale: High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical compounds and for separating isomers. For chiral molecules like Gatifloxacin and its isomers, chiral stationary phases are often necessary to resolve enantiomers. For positional isomers, reversed-phase HPLC is typically sufficient.
Protocol: Reversed-Phase HPLC for Isomeric Purity
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Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol)[12]. The exact composition should be optimized to achieve baseline separation of Iso Gatifloxacin from Gatifloxacin and other potential impurities.
-
Flow Rate: 1.0 mL/min.
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Detection: UV detection at a wavelength of maximum absorbance for the quinolone core (e.g., 293 nm)[12].
-
Sample Preparation: Dissolve a known concentration of Iso Gatifloxacin-d3 in a suitable solvent (e.g., a mixture of the mobile phase components).
-
Analysis: Inject the sample and compare the retention time to that of a certified reference standard of Gatifloxacin. The presence of a single major peak corresponding to Iso Gatifloxacin would indicate high isomeric purity.
Mass Spectrometry for Structural Confirmation and Deuterium Incorporation
Rationale: Mass spectrometry (MS) is essential for confirming the molecular weight and providing evidence for the location of the deuterium atoms through fragmentation analysis.
Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC System: Couple the HPLC system described above to a mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically effective for fluoroquinolones[12][13].
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements.
-
Full Scan MS: Acquire a full scan mass spectrum to confirm the presence of the protonated molecule [M+H]⁺ at m/z corresponding to the molecular weight of Iso Gatifloxacin-d3 (379.41).
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Tandem MS (MS/MS): Select the precursor ion (m/z 379.41) and subject it to collision-induced dissociation (CID). Analyze the resulting fragment ions.
-
Expected Fragmentation: The fragmentation pattern of fluoroquinolones often involves cleavage of the piperazine ring[13][14]. By comparing the fragmentation pattern of Iso Gatifloxacin-d3 to that of unlabeled Iso Gatifloxacin, the location of the deuterium atoms can be inferred. For instance, if the deuterium is on the methyl group, fragments containing this methyl group will show a mass shift of +3 Da.
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Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation
Rationale: NMR spectroscopy is the most powerful technique for unambiguously determining the chemical structure and the precise location of isotopic labels.
Protocol: ¹H and ¹³C NMR Spectroscopy
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Solvent: A suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR:
-
The absence or significant reduction in the intensity of the signal corresponding to the methyl protons of the 2-methylpiperazine ring would provide strong evidence for deuteration at this position.
-
The remaining proton signals of the molecule should be consistent with the structure of the Iso Gatifloxacin backbone.
-
-
¹³C NMR:
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The carbon atom attached to the deuterium atoms (the methyl carbon) will exhibit a characteristic multiplet signal due to C-D coupling and will likely have a slightly different chemical shift compared to the unlabeled compound[2][8].
-
The other carbon signals should correspond to the Iso Gatifloxacin structure.
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Visualization of the Characterization Workflow
The logical flow of experiments to characterize Iso Gatifloxacin-d3 can be visualized as follows:
Figure 1. A logical workflow for the comprehensive characterization of Iso Gatifloxacin-d3.
Conclusion
Iso Gatifloxacin-d3 is a critical analytical tool for researchers in drug development and related fields. This guide has provided a detailed examination of its chemical structure, proposing the most plausible location for the three deuterium atoms on the methyl group of the 2-methylpiperazine ring. The physicochemical properties of Iso Gatifloxacin-d3 are predicted to be very similar to those of the parent compound, Gatifloxacin, with minor variations attributable to the isomeric and isotopic substitutions. The outlined experimental protocols provide a robust framework for the comprehensive characterization of this important deuterated standard. As with any analytical standard, it is imperative for researchers to verify its identity and purity using the orthogonal techniques described herein to ensure the generation of reliable and accurate experimental data.
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